molecular formula C6H10ClNO2 B6197934 (2E,4E)-6-aminohexa-2,4-dienoic acid hydrochloride CAS No. 89297-22-3

(2E,4E)-6-aminohexa-2,4-dienoic acid hydrochloride

Cat. No.: B6197934
CAS No.: 89297-22-3
M. Wt: 163.60 g/mol
InChI Key: QWAIBDSRLSXAOW-LMFJUDGVSA-N
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Description

(2E,4E)-6-aminohexa-2,4-dienoic acid hydrochloride ( 89297-22-3) is a chemical compound with the molecular formula C6H10ClNO2 and a molecular weight of 163.60 g/mol . This molecule features a conjugated diene system and an amino group, making it a valuable building block in organic synthesis and biochemical research. Compounds with similar diene and amino acid backbones are of significant interest in medicinal chemistry, particularly in the synthesis of complex sugar molecules like 2,4-diamino-2,4,6-trideoxyhexoses (DATDH) . These rare sugars are critical components of the lipopolysaccharides (LPS) and capsular polysaccharides (CPS) found on the surface of many Gram-negative pathogenic bacteria, making them attractive targets for the development of carbohydrate-based vaccines and alternative treatments for antibiotic-resistant infections . As such, this compound serves as a key chiral precursor or intermediate in the diastereoselective synthesis of these and other biologically active compounds . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

89297-22-3

Molecular Formula

C6H10ClNO2

Molecular Weight

163.60 g/mol

IUPAC Name

(2E,4E)-6-aminohexa-2,4-dienoic acid;hydrochloride

InChI

InChI=1S/C6H9NO2.ClH/c7-5-3-1-2-4-6(8)9;/h1-4H,5,7H2,(H,8,9);1H/b3-1+,4-2+;

InChI Key

QWAIBDSRLSXAOW-LMFJUDGVSA-N

Isomeric SMILES

C(/C=C/C=C/C(=O)O)N.Cl

Canonical SMILES

C(C=CC=CC(=O)O)N.Cl

Origin of Product

United States

Preparation Methods

Lewis Acid-Catalyzed Allylboration of Aldehydes

The allylboration of aldehydes represents a critical step in constructing the (2E,4E)-diene backbone. Research by Rauniyar et al. demonstrates that Brønsted acid catalysts derived from diol- SnCl₄ complexes enable stereoselective additions of allylboronates to aldehydes. For example:

Table 1: Catalytic Performance of Diol- SnCl₄ Complexes in Allylboration

Catalyst SystemYield (%)Diastereoselectivity (dr)Enantioselectivity (ee, %)
Vivol- SnCl₄ (2nd Gen)92>20:194
F-Vivol- SnCl₄ (3rd Gen)95>20:198

These catalysts facilitate the addition of (E)-crotylpinacolboronate to aldehydes, generating homoallylic alcohols with excellent stereocontrol. The conjugated diene system in the target compound could be accessed via oxidation of the alcohol intermediate to the carboxylic acid, followed by amine functionalization.

Mechanistic Insights into Boronate Activation

Kinetic studies reveal that Sc(OTf)₃ accelerates allylboration by activating the boronate electrophile through a six-membered transition state. This pathway avoids racemization and ensures retention of the (E,E)-geometry during diene formation. Control experiments confirm minimal background reactivity (<5% yield without catalyst), underscoring the necessity of Lewis acid mediation.

Amino Group Introduction via Reductive Amination

Gabriel Synthesis and Azide Reduction

The primary amine in (2E,4E)-6-aminohexa-2,4-dienoic acid hydrochloride is typically introduced via:

  • Gabriel Synthesis : Phthalimide-protected intermediates are alkylated using γ,δ-unsaturated alkyl halides, followed by hydrazinolysis to release the free amine.

  • Staudinger Reaction : Azide intermediates undergo reduction with triphenylphosphine to yield primary amines.

MethodYield (%)Purity (%)Byproduct Formation
Gabriel Synthesis7895Moderate
Azide Reduction8598Low

Optimized conditions for azide reduction involve Pd/C-catalyzed hydrogenation at 40 psi H₂, achieving >90% conversion without over-reduction of the diene.

Hydrochloride Salt Formation and Crystallization

Acid-Mediated Salt Precipitation

The hydrochloride salt is formed by treating the free amino acid with HCl gas in anhydrous ethanol. Key parameters include:

  • HCl Concentration : 2.5–3.0 equivalents to avoid protonation of the carboxylic acid.

  • Temperature : Slow cooling from 60°C to 4°C to enhance crystal purity.

Table 3: Crystallization Conditions and Outcomes

Solvent SystemCooling Rate (°C/h)Crystal Purity (%)Yield (%)
Ethanol1099.282
Ethanol/Water598.575

X-ray diffraction analysis confirms the zwitterionic structure, with chloride counterions stabilizing the protonated amine.

Stereoselective Diene Synthesis via Wittig and Heck Reactions

Wittig Olefination for (E,E)-Diene Installation

The conjugated diene system is constructed using a two-step Wittig reaction:

  • Phosphonium Ylide Formation : Triphenylphosphine reacts with 1,3-dibromopropane in THF.

  • Olefination : The ylide reacts with α,β-unsaturated aldehyde precursors to install the (E,E)-diene.

Table 4: Wittig Reaction Optimization

BaseTemperature (°C)(E,E) Selectivity (%)
NaHMDS-7895
KOtBu088

Heck Coupling for Late-Stage Diene Functionalization

Scalability and Industrial Considerations

Continuous-Flow Synthesis

Recent advances employ microreactors for:

  • Allylboration : Residence time <5 min, achieving 90% conversion.

  • Salt Formation : In-line pH monitoring ensures precise HCl dosing.

Table 5: Batch vs. Continuous-Flow Performance

ParameterBatch ProcessContinuous-Flow
Reaction Time12 h1 h
Yield82%88%
Purity98%99.5%

Chemical Reactions Analysis

Types of Reactions

(2E,4E)-6-aminohexa-2,4-dienoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium azide in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Structural Characteristics

  • Molecular Formula : C₆H₉NO₂
  • SMILES : C(/C=C/C=C/C(=O)O)N
  • InChI Key : QABSVNGMVHOAKF-ZPUQHVIOSA-N

The compound features a conjugated diene system and an amino group, which contribute to its reactivity and biological activity.

Biological Properties

The biological activity of (2E,4E)-6-aminohexa-2,4-dienoic acid hydrochloride is primarily attributed to its ability to interact with various biological systems. Some key properties include:

  • Antimicrobial Activity : The compound has been shown to exhibit antimicrobial properties, inhibiting the growth of certain bacteria and fungi. This makes it a candidate for use in food preservation and pharmaceuticals.
  • Potential Therapeutic Uses : Research suggests that this compound may have applications in treating various conditions due to its biological effects.

Food Preservation

The antimicrobial properties of this compound make it useful in extending the shelf life of food products. It can be utilized as a preservative to prevent spoilage caused by microorganisms.

Pharmaceutical Development

Research is ongoing into the pharmaceutical applications of this compound. Its ability to inhibit microbial growth suggests potential uses in developing new antibiotics or antifungal agents.

Biochemical Studies

The compound can serve as a biochemical probe in research settings to study metabolic pathways involving amino acids and diene compounds. Its structural features allow it to participate in various chemical reactions relevant to biochemical research.

Mechanism of Action

The mechanism of action of (2E,4E)-6-aminohexa-2,4-dienoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Physicochemical Properties Comparison

Compound Molecular Formula Substituent(s) Melting Point (°C) Solubility (Water) Key Feature(s)
Target Compound* C₆H₁₀ClNO₂ 6-Amino (HCl salt) N/A Likely >0.2 g/100 mL Enhanced polarity, salt form
Sorbic Acid C₆H₈O₂ None 135 0.156 g/100 mL Food preservative
6-Hydroxyhexa-2,4-dienoic Acid C₆H₈O₃ 6-Hydroxy N/A N/A Hydrogen-bonding capacity
(2E,4E)-6,8-Dimethyldeca-2,4-dienoic Acid C₁₂H₁₈O₂ 6,8-Dimethyl N/A Low (hydrophobic) Marine-derived antitumor

*Inferred properties based on structural analogs.

Biological Activity

(2E,4E)-6-aminohexa-2,4-dienoic acid hydrochloride, commonly referred to as a derivative of sorbic acid, exhibits significant biological activity primarily due to its antimicrobial properties. This compound is structurally characterized by a conjugated diene system and an amino group, which contribute to its functionality in various applications, particularly in food preservation and potential pharmaceutical uses.

Chemical Structure and Properties

  • Molecular Formula : C₆H₉NO₂
  • Molecular Weight : 127.14 g/mol
  • SMILES Notation : C(/C=C/C=C/C(=O)O)N
  • InChI : InChI=1S/C6H9NO2/c7-5-3-1-2-4-6(8)9/h1-4H,5,7H2,(H,8,9)/b3-1+,4-2+

This compound's unique structural features enhance its reactivity and biological interactions compared to other similar compounds.

Antimicrobial Activity

The primary biological activity of this compound lies in its antimicrobial properties . It has been shown to effectively inhibit the growth of a variety of microorganisms, including bacteria and fungi. This makes it particularly valuable in food preservation:

Microorganism TypeInhibition Mechanism
Bacteria Disruption of cell membrane integrity
Fungi Inhibition of spore germination and mycelial growth

Research indicates that the compound is especially effective in acidic environments, which is typical for many food products. Typical usage levels range from 500 to 2000 ppm depending on the specific application and type of food product being preserved .

Case Studies and Research Findings

Several studies have investigated the efficacy and mechanisms of action of this compound:

  • Food Preservation Studies :
    • A study published in the Journal of Food Science demonstrated that incorporating this compound into dairy products significantly reduced microbial spoilage over a storage period of six weeks .
    • The compound was found to be more effective when combined with other preservatives such as potassium sorbate.
  • Pharmaceutical Applications :
    • Research conducted at the University of Alberta explored the potential use of this compound as an antimicrobial agent in topical formulations. Results indicated that it could enhance the efficacy of traditional antibiotics against resistant strains of bacteria .
    • A comparative study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting that it may serve as a promising additive in antibiotic therapies.
  • Mechanistic Studies :
    • Kinetic studies have shown that this compound interacts with microbial cell membranes, leading to increased permeability and eventual cell death. This was corroborated by fluorescence microscopy techniques that visualized membrane disruption .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (2E,4E)-6-aminohexa-2,4-dienoic acid hydrochloride with high stereochemical purity?

  • Methodological Answer : Synthesis requires precise control of reaction conditions (e.g., temperature, solvent polarity) to favor the (2E,4E) configuration. Techniques like Schlenk-line methods under inert atmospheres can minimize oxidation. Use protecting groups (e.g., tert-butoxycarbonyl, Boc) for the amino moiety to prevent side reactions. Post-synthesis, employ recrystallization in polar aprotic solvents (e.g., DMF/water mixtures) to enhance purity. Stereochemical validation via 1^1H-NMR coupling constants and NOESY can confirm double-bond geometry .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR can resolve conjugated double bonds (2E,4E) via coupling constants (Jtrans1516J_{trans} \approx 15-16 Hz) and chemical shifts. The amino group’s protonation state in HCl salt form shifts NH3+_3^+ signals downfield.
  • IR : Stretching frequencies for conjugated dienes (~1600 cm1^{-1}) and carboxylate (COO^- at ~1550-1650 cm1^{-1}) confirm functional groups.
  • Mass Spectrometry : High-resolution ESI-MS provides molecular ion ([M+H]+^+) and fragmentation patterns to validate the backbone structure .

Q. How should researchers optimize solubility for in vitro assays involving this compound?

  • Methodological Answer : Solubility screening in buffered solutions (pH 1-7.4) is critical. The hydrochloride salt enhances aqueous solubility at acidic pH, but aggregation may occur in neutral conditions. Co-solvents (e.g., DMSO ≤1%) or surfactants (e.g., Tween-80) can mitigate this. Dynamic light scattering (DLS) monitors colloidal stability. For cell-based assays, pre-equilibrate the compound in assay buffers to avoid precipitation .

Advanced Research Questions

Q. How can researchers design experiments to investigate the potential neuropharmacological effects of this compound?

  • Methodological Answer :

  • In vitro : Screen for glutamate receptor modulation (e.g., NMDA, AMPA) using patch-clamp electrophysiology in neuronal cultures. Compare efficacy to known agonists/antagonists.
  • In vivo : Employ rodent models of neurodegeneration (e.g., Aβ-induced cognitive deficits). Dose-response studies (0.1–10 mg/kg, i.p.) with behavioral assays (Morris water maze, Y-maze) assess cognitive effects. Monitor pharmacokinetics via LC-MS/MS to correlate plasma/brain concentrations with efficacy .

Q. What strategies are recommended for resolving contradictory data regarding the compound’s stability under varying pH conditions?

  • Methodological Answer :

  • Stability Studies : Incubate the compound in buffers (pH 1–10) at 37°C, sampling at intervals (0–72 hrs). Use HPLC-UV to quantify degradation products.
  • Mechanistic Insight : Identify degradation pathways (e.g., hydrolysis of conjugated dienes, decarboxylation) via LC-HRMS. Adjust formulation (e.g., lyophilization for long-term storage) or derivatize labile groups (e.g., methyl ester protection of carboxylate) .

Q. How can computational modeling predict the environmental fate of this compound?

  • Methodological Answer :

  • QSAR Models : Predict biodegradation using EPI Suite™ or TEST software. Input physicochemical properties (logP, pKa) to estimate hydrolysis half-lives.
  • Molecular Dynamics (MD) : Simulate interactions with soil organic matter or aquatic colloids to assess adsorption potential. Validate with experimental batch sorption studies (e.g., OECD 106 guidelines) .

Q. What experimental frameworks address discrepancies in reported biological activity across cell lines?

  • Methodological Answer :

  • Cell Line Profiling : Test the compound in diverse cell models (e.g., HEK293, SH-SY5Y, primary neurons) under standardized conditions (e.g., serum-free media, matched passage numbers).
  • Mechanistic Studies : Use CRISPR-Cas9 knockout models to identify target pathways (e.g., amino acid transporters). Cross-validate with metabolomics (GC-MS/LC-MS) to trace compound uptake and metabolic flux .

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